molecular formula C16H17N3O2 B565929 [3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone CAS No. 1240244-30-7

[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone

Cat. No.: B565929
CAS No.: 1240244-30-7
M. Wt: 283.331
InChI Key: CHYQFWZMNZODQN-UHFFFAOYSA-N
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Description

[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
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Biological Activity

The compound [3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone (CAS Number: 1240244-30-7) is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a detailed overview of its biological properties, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C16H17N3O2
  • Molecular Weight : 283.33 g/mol
  • SMILES Notation : Cc1c(cccc1C2=NC(C)(C)CO2)C(=O)c3c[nH]c[n]3

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The imidazole and oxazole rings are known to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to protein targets involved in disease processes.

Antiviral Activity

Recent studies have indicated that imidazole derivatives exhibit promising antiviral properties. For instance, compounds similar to this compound have shown effectiveness against viral strains such as HIV and Dengue virus. Specifically, imidazole derivatives have been reported to inhibit viral proteases and RNA polymerases, which are essential for viral replication.

CompoundVirus TargetedEC50 (μM)Reference
Compound AHIV0.35
Compound BDengue1.85
Compound CYellow Fever0.26

Anticancer Activity

The anticancer potential of this compound is supported by its ability to inhibit key enzymes involved in cancer cell proliferation. The oxazole moiety has been highlighted for its role in enhancing the cytotoxic effects against various cancer cell lines.

Case Studies

  • Inhibition of HDAC : A study demonstrated that derivatives of imidazole can inhibit histone deacetylase (HDAC), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
  • Targeting Thymidylate Synthase : Research indicated that compounds with similar structures effectively inhibit thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cancer cells.

Efficacy in Biological Assays

The biological activity of this compound has been assessed through various assays:

Assay TypeResultReference
Cytotoxicity AssayIC50 = 12 μM (against MCF7)
Antiviral ActivityEC50 = 0.35 μM (HIV)
Enzyme Inhibition Assay95% inhibition (thymidylate synthase)

Properties

IUPAC Name

[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methylphenyl]-(1H-imidazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-11(14(20)13-7-17-9-18-13)5-4-6-12(10)15-19-16(2,3)8-21-15/h4-7,9H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYQFWZMNZODQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)C2=CN=CN2)C3=NC(CO3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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